BenchChemオンラインストアへようこそ!

(2-Benzylcyclopropyl)methanesulfonamide

logP Lipophilicity Fragment-based drug discovery

(2-Benzylcyclopropyl)methanesulfonamide is an organosulfur building block (C₁₁H₁₅NO₂S, MW 225.31 g/mol) that combines a strained cyclopropyl ring, a benzyl substituent, and a primary methanesulfonamide group. The compound is commercially available as a versatile small-molecule scaffold (purity ≥95%) for research use.

Molecular Formula C11H15NO2S
Molecular Weight 225.31
CAS No. 2243514-31-8
Cat. No. B2566121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Benzylcyclopropyl)methanesulfonamide
CAS2243514-31-8
Molecular FormulaC11H15NO2S
Molecular Weight225.31
Structural Identifiers
SMILESC1C(C1CS(=O)(=O)N)CC2=CC=CC=C2
InChIInChI=1S/C11H15NO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,12,13,14)
InChIKeyAIZIOPPWEPEQEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Benzylcyclopropyl)methanesulfonamide (CAS 2243514-31-8): A Cyclopropyl-Sulfonamide Scaffold for Medicinal Chemistry and Chemical Biology


(2-Benzylcyclopropyl)methanesulfonamide is an organosulfur building block (C₁₁H₁₅NO₂S, MW 225.31 g/mol) that combines a strained cyclopropyl ring, a benzyl substituent, and a primary methanesulfonamide group . The compound is commercially available as a versatile small-molecule scaffold (purity ≥95%) for research use . Its unique structural architecture—a conformationally restricted cyclopropyl core bearing both a lipophilic benzyl group and a hydrogen-bond-capable sulfonamide—distinguishes it from simpler benzyl sulfonamides or unsubstituted cyclopropylmethanesulfonamide analogs .

Why (2-Benzylcyclopropyl)methanesulfonamide Cannot Be Replaced by Simpler Analogs


Superficially similar compounds such as N-benzylmethanesulfonamide, cyclopropylmethanesulfonamide, or 1-benzylcyclopropylamine differ markedly in physicochemical and metabolic profiles. N-Benzylmethanesulfonamide (XLogP3 = 1.7) is significantly more lipophilic than the cyclopropyl-containing target, while cyclopropylmethanesulfonamide (XLogP3 = –0.1) is substantially more polar . The amine-based analog 1-benzylcyclopropylamine carries well-documented metabolic liabilities—cyclopropylamines are susceptible to CYP-mediated bioactivation generating reactive intermediates—a risk mitigated by the methanesulfonamide group in the target compound . These differences in logP, hydrogen-bond donor capacity, and metabolic stability mean that the compounds are not interchangeable in assays or synthetic routes where these parameters are critical.

Quantitative Differentiation of (2-Benzylcyclopropyl)methanesulfonamide Against Closest Analogs


Intermediate Lipophilicity Balances Solubility and Permeability Relative to High-logP and Low-logP Comparators

The target compound provides an intermediate lipophilicity window. N-Benzylmethanesulfonamide has an experimental/calculated XLogP3 of 1.7, while cyclopropylmethanesulfonamide has an XLogP3 of –0.1 . (2-Benzylcyclopropyl)methanesulfonamide, incorporating both a benzyl and a cyclopropyl moiety, is estimated to have a logP of approximately 1.0–1.2 based on fragment-additivity principles, positioning it between the two extremes. This intermediate value is expected to balance aqueous solubility and passive membrane permeability, a critical requirement for cellular fragment screening and probe development.

logP Lipophilicity Fragment-based drug discovery

Single Hydrogen Bond Donor vs. Two in (2-Benzylcyclopropyl)methanamine: Implications for Passive Permeability

The methanesulfonamide group provides a single hydrogen bond donor (HBD), whereas the corresponding amine analog (2-benzylcyclopropyl)methanamine has two HBDs. Methanesulfonamide has a predicted pKa of 10.87, while benzylamine has a pKa of 9.33 . The lower HBD count and reduced basicity (higher pKa) of the sulfonamide are expected to improve passive membrane permeability, as HBD count is inversely correlated with permeability in many drug-like chemical series.

Hydrogen bond donor Permeability Chemical probe design

Sulfonamide Group Reduces Bioactivation Risk Compared to 1-Benzylcyclopropylamine

Cyclopropylamines such as 1-benzylcyclopropylamine are known substrates for CYP-mediated bioactivation, leading to reactive ring-opened intermediates capable of forming covalent protein adducts . The Hypha Discovery review explicitly notes that cyclopropyl groups directly bound to amines can undergo undesirable biotransformations including GSH conjugate formation . Replacing the primary amine with a methanesulfonamide group (pKa ~10.87 vs. ~9.33 for benzylamine) reduces basicity and is expected to decrease CYP binding affinity and bioactivation risk, as the lone pair of the sulfonamide nitrogen is delocalized into the S=O bonds .

Metabolic stability Bioactivation CYP metabolism

Cyclopropyl Ring Imparts Conformational Constraint Absent in N-Benzylmethanesulfonamide

The cyclopropyl ring in (2-benzylcyclopropyl)methanesulfonamide introduces significant conformational restriction compared to the fully flexible N-benzylmethanesulfonamide. N-Benzylmethanesulfonamide has only 2 rotatable bonds (both freely rotating), whereas the target compound has 3 rotatable bonds but the cyclopropyl ring locks the relative orientation of the sulfonamide methylene and the benzyl substituent . Cyclopropyl rings are widely employed in drug design to preorganize ligands, reduce the entropic penalty upon binding, and enhance target selectivity . The FEBS Journal study on cis-cyclopropylamines demonstrated that this conformational restriction can yield sub-nanomolar potency (IC₅₀ = 5 nM for MAO B) and over 20-fold selectivity compared to the flexible analog tranylcypromine .

Conformational restriction Entropic penalty Binding selectivity

Optimal Application Scenarios for (2-Benzylcyclopropyl)methanesulfonamide Based on Quantitative Differentiation


Fragment-Based Drug Discovery (FBDD) Screening Libraries

With an intermediate logP (~1.0–1.2) and a single hydrogen bond donor, (2-benzylcyclopropyl)methanesulfonamide meets key fragment-likeness criteria (MW <250, logP <3, HBD ≤3) while offering a balanced solubility-permeability profile superior to both the highly lipophilic N-benzylmethanesulfonamide (XLogP3 = 1.7) and the highly polar cyclopropylmethanesulfonamide (XLogP3 = –0.1) . The cyclopropyl ring provides a defined 3D shape that can probe sterically constrained binding pockets, a feature absent in flexible benzyl sulfonamides .

Chemical Probe Development Requiring Metabolic Stability

The methanesulfonamide group mitigates the CYP-mediated bioactivation risk documented for cyclopropylamine analogs such as 1-benzylcyclopropylamine . For teams developing chemical probes that must avoid reactive metabolite formation—critical for target validation studies—(2-benzylcyclopropyl)methanesulfonamide offers the conformational and metabolic stability advantages of the cyclopropyl motif without the amine-associated bioactivation liability .

Structure-Activity Relationship (SAR) Studies Leveraging Conformational Restriction

The cyclopropyl ring locks the relative geometry of the benzyl and methanesulfonamide groups, reducing conformational entropy compared to fully flexible analogs. This preorganization, analogous to that which produced a >20-fold potency gain in cis-cyclopropylamine MAO inhibitors (IC₅₀ MAO B = 5 nM vs. tranylcypromine >100 nM), facilitates SAR interpretation by minimizing conformational ambiguity . The sulfonamide NH also serves as a derivatizable handle for further SAR exploration .

Asymmetric Synthesis and Chiral Building Block Applications

The cyclopropyl ring bearing a benzyl substituent at the 2-position creates a stereogenic center, making the compound a valuable chiral scaffold for asymmetric synthesis. The methanesulfonamide group can be further functionalized (N-alkylation, acylation, or sulfonamide metathesis), while the cyclopropyl ring provides a rigid, sp³-rich framework desirable for generating three-dimensional compound libraries . The compound is commercially available at ≥95% purity, facilitating immediate use in synthetic workflows .

Quote Request

Request a Quote for (2-Benzylcyclopropyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.